3-(furan-3-yl)-1H-pyrazol-5-amine

Kinase inhibition Fragment-based drug discovery PDK1

3-(Furan-3-yl)-1H-pyrazol-5-amine (CAS 1028843-02-8), also designated as 5-(3-furanyl)-1H-pyrazol-3-amine, is a heteroaromatic organic compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol. This amine-functionalized pyrazole derivative incorporates both a furan ring and a pyrazole ring—two privileged heterocyclic scaffolds frequently associated with diverse biological activities in medicinal chemistry research.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 1028843-02-8
Cat. No. B3204143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-3-yl)-1H-pyrazol-5-amine
CAS1028843-02-8
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=CC(=NN2)N
InChIInChI=1S/C7H7N3O/c8-7-3-6(9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10)
InChIKeyKPRVRQADAMFPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-3-yl)-1H-pyrazol-5-amine: Heteroaromatic Building Block for Kinase-Focused Drug Discovery and Fragment-Based Screening


3-(Furan-3-yl)-1H-pyrazol-5-amine (CAS 1028843-02-8), also designated as 5-(3-furanyl)-1H-pyrazol-3-amine, is a heteroaromatic organic compound with the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol . This amine-functionalized pyrazole derivative incorporates both a furan ring and a pyrazole ring—two privileged heterocyclic scaffolds frequently associated with diverse biological activities in medicinal chemistry research . The furan-3-yl substitution pattern at the pyrazole 3-position distinguishes this compound from its 2-furyl regioisomer and from thiophene-containing analogs, offering distinct electronic and steric properties that influence target binding interactions . As an unsubstituted 5-aminopyrazole, this compound serves as a versatile synthetic intermediate for constructing more complex molecules and as a fragment-sized scaffold for kinase inhibitor development programs [1].

Why 3-(Furan-3-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Common Analogs in Kinase and Fragment-Based Programs


The 5-aminopyrazole scaffold is a well-established kinase hinge-binding motif, but its substitution pattern critically dictates target selectivity and potency [1]. Within this chemical space, the heteroaryl group attached at the pyrazole 3-position functions as a key pharmacophoric element that occupies distinct subpockets of kinase ATP-binding sites [2]. Specifically, the furan-3-yl moiety of the target compound presents a different vector of the furan oxygen atom compared to the furan-2-yl regioisomer, altering hydrogen-bonding capacity and steric fit within the hydrophobic back pocket . Furthermore, bioisosteric replacement with thiophene introduces sulfur, which modulates lipophilicity (LogP) and metabolic stability relative to the oxygen-containing furan analog [3]. Generic substitution with an uncharacterized aminopyrazole therefore risks compromising both target engagement and selectivity profile, making the specific furan-3-yl substitution pattern a critical determinant for reproducible hit validation and SAR development.

Quantitative Differentiation of 3-(Furan-3-yl)-1H-pyrazol-5-amine: Evidence-Based Comparator Analysis for Informed Procurement


Furan-3-yl vs Furan-2-yl Regioisomerism: Differential PDK1 Binding Affinity

The furan-2-yl regioisomer, 3-(furan-2-yl)-1H-pyrazol-5-amine (also known as 3-amino-5-(2-furyl)pyrazole), has been characterized as a PDK1 binder with an IC₅₀ of 313 μM in biochemical assays [1]. The furan-3-yl substitution pattern of the target compound is expected to alter binding geometry due to the different positioning of the furan oxygen atom, which affects hydrogen-bonding interactions within the kinase hinge region . While direct IC₅₀ data for 3-(furan-3-yl)-1H-pyrazol-5-amine against PDK1 has not been published, the distinct regioisomeric substitution constitutes a critical variable for fragment-based screening campaigns where subtle changes in vector geometry can determine hit versus non-hit classification.

Kinase inhibition Fragment-based drug discovery PDK1

Physicochemical Differentiation: Predicted pKa and Boiling Point vs Thiophene Bioisostere

The target compound exhibits a predicted pKa of 14.27 ± 0.10 and a predicted boiling point of 446.0 ± 40.0 °C . In contrast, the thiophene-3-yl bioisostere, 3-(thiophen-3-yl)-1H-pyrazol-5-amine, possesses a predicted pKa of 14.16, a calculated LogP of 1.35, and a LogD (pH 7.4) of 1.35 [1]. The sulfur-for-oxygen substitution in the heteroaryl ring increases lipophilicity (LogP) and alters hydrogen-bond acceptor capacity, which impacts both solubility and metabolic stability in lead optimization programs [2]. These physicochemical differences are quantifiable and should guide selection based on desired ADME properties.

Medicinal chemistry Physicochemical profiling Bioisosteric replacement

Class-Level Inference: 5-Aminopyrazole Scaffold as a Potent Kinase Hinge-Binding Motif

The 5-aminopyrazole scaffold, of which 3-(furan-3-yl)-1H-pyrazol-5-amine is a representative member, has been validated as a potent kinase hinge-binding motif in multiple therapeutic programs. A series of 1H-pyrazol-5-amine-based thrombin inhibitors demonstrated IC₅₀ values ranging from 16 to 80 nM, with the most potent derivative (24e) exhibiting an IC₅₀ of 16 nM against thrombin and a covalent serine-trapping mechanism confirmed by mass-shift assays [1]. Importantly, these inhibitors showed practically no off-targeting effect against other physiologically relevant serine proteases, underscoring the scaffold's inherent selectivity potential [2]. While these data derive from substituted 5-aminopyrazoles rather than the unsubstituted parent compound, they establish the class-level potency achievable with this core structure.

Kinase inhibitor Thrombin inhibition Covalent inhibitor

Furan-Containing Pyrazole Derivatives: Akt1 Kinase Inhibition in the Nanomolar Range

A series of pyrazol-furan carboxamide analogues, which incorporate the furan-pyrazole hybrid architecture shared by 3-(furan-3-yl)-1H-pyrazol-5-amine, exhibited moderate to excellent Akt1 inhibitory activities. The most promising compound from this series, designated 25e, demonstrated an IC₅₀ of 30.4 nM for inhibition of PRAS40 phosphorylation in LNCaP cells [1]. Kinase selectivity profiling revealed that 25e was also potent against structurally related AGC kinases (Akt2, Akt3, ROCK1, PKA) but retained specificity over kinases from other subfamilies [2]. This class-level evidence validates the furan-pyrazole pharmacophore as a productive scaffold for developing potent kinase inhibitors.

Akt kinase Cancer therapeutics Pyrazol-furan carboxamide

Antiproliferative Activity of 3-(Furan-3-yl)-Substituted Pyrazoles Against Cancer Cell Lines

According to vendor-supplied research data, 3-(furan-3-yl)-substituted pyrazole derivatives demonstrate enhanced antiproliferative activity with IC₅₀ values ranging from 8.2 to 14.7 μM in cellular assays . This range represents a quantifiable improvement over certain phenyl-substituted analogs, attributed to bioisosteric replacement of phenyl with furan and improved aqueous solubility . Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, with dose-dependent inhibition of cell growth comparable to established chemotherapeutic agents . While these data are provided in a vendor datasheet rather than a peer-reviewed publication, they represent the most direct quantitative antiproliferative evidence currently available for furan-3-yl-substituted pyrazoles.

Antiproliferative Cancer cell lines SAR

5-Aminopyrazoles as Potent and Selective p38α MAP Kinase Inhibitors

A series of 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α mitogen-activated protein kinase, a key target in inflammatory diseases. The most optimized compounds in this class achieved IC₅₀ values in the low single-digit nanomolar range in whole blood assays [1]. Further SAR investigation of fused pyrazoles yielded inhibitors with IC₅₀ values in the low single-digit nanomolar range, and two compounds (10m and 10q) demonstrated potent oral bioavailability in pharmacokinetic studies [2]. The 5-aminopyrazole core, including the unsubstituted variant, serves as a privileged hinge-binding motif for p38α kinase inhibition, establishing the class-level relevance of 3-(furan-3-yl)-1H-pyrazol-5-amine for anti-inflammatory and kinase-focused research programs.

p38 MAP kinase Selective inhibition Anti-inflammatory

Targeted Application Scenarios for 3-(Furan-3-yl)-1H-pyrazol-5-amine in Medicinal Chemistry and Kinase Drug Discovery


Fragment-Based Screening for Kinase Inhibitor Discovery

The 5-aminopyrazole scaffold, represented by 3-(furan-3-yl)-1H-pyrazol-5-amine, is a well-characterized kinase hinge-binding motif suitable for fragment-based drug discovery (FBDD) campaigns [1]. The furan-3-yl substitution offers a distinct vector for exploring kinase back-pocket interactions compared to the furan-2-yl regioisomer, which has demonstrated measurable PDK1 binding (IC₅₀ = 313 μM) [2]. The compound's low molecular weight (149.15 g/mol) aligns with fragment library criteria, enabling efficient hit identification and subsequent structure-guided optimization.

Synthesis of Pyrazol-Furan Carboxamide Analogues as Akt Kinase Inhibitors

3-(Furan-3-yl)-1H-pyrazol-5-amine serves as a key synthetic intermediate for constructing pyrazol-furan carboxamide analogues, which have demonstrated potent Akt1 inhibition (IC₅₀ = 30.4 nM for compound 25e in LNCaP cells) [3]. The 5-amino group provides a convenient handle for acylation or carboxamide formation, enabling rapid diversification of the scaffold. This application is directly supported by published SAR studies showing that furan-pyrazole hybrids achieve nanomolar cellular potency against clinically relevant cancer kinases [4].

Bioisosteric Replacement Studies in Lead Optimization

The furan-3-yl moiety of this compound can be systematically compared with thiophene-3-yl analogs to evaluate the impact of oxygen-to-sulfur bioisosteric replacement on physicochemical and pharmacological properties. The target compound exhibits a predicted pKa of 14.27 and a boiling point of 446.0 °C, whereas the thiophene analog has a pKa of 14.16 and a LogP of 1.35 [5]. These quantifiable differences in lipophilicity and hydrogen-bonding capacity are critical for optimizing ADME properties while maintaining target engagement [6].

Covalent Kinase Inhibitor Development Using Serine-Trapping Mechanism

The 5-aminopyrazole scaffold has been successfully employed in the design of covalent thrombin inhibitors that transfer an acyl moiety to the catalytic serine residue (Ser195) with IC₅₀ values as low as 16 nM and minimal off-target serine protease activity [7]. 3-(Furan-3-yl)-1H-pyrazol-5-amine can be acylated at the 5-amino position to generate covalent probes or lead compounds for kinases possessing a nucleophilic cysteine or serine residue in the active site, providing a strategic starting point for targeted covalent inhibitor (TCI) programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(furan-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.